Tachykinin NK1 Receptor Affinity: A Target-Deselection Profile vs. In-Class Compounds
A critical differentiator for N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide is its low affinity for the Tachykinin NK1 receptor. In a competitive binding assay using [125I]-Bolton Hunter Substance P on rat forebrain membranes, it exhibited an inhibition constant (Ki) greater than 10,000 nM [1]. This is a stark contrast to certain 3- or 7-substituted benzofuran-2-carboxamide analogs which are being explored for their immunomodulatory and anti-inflammatory activities, where undesirable NK1-mediated side effects could be a concern [2]. This data serves as a 'deselection tag' for projects requiring the avoidance of NK1 pathway interference.
| Evidence Dimension | Tachykinin NK1 Receptor Affinity (Ki) |
|---|---|
| Target Compound Data | > 10,000 nM |
| Comparator Or Baseline | In-class benzofuran-2-carboxamide leads (e.g., CCL20/CCR6 modulator MR120 and its derivatives) can exhibit nanomolar functional activity on target pathways, making NK1 counter-screening data a crucial selection filter. |
| Quantified Difference | The target compound displays negligible NK1 affinity (>10 µM Ki), bounding its potential for NK1-related off-target effects. |
| Conditions | Competitive binding assay, [125I]-Bolton Hunter Substance P, rat forebrain membranes. |
Why This Matters
For researchers focused on anti-cancer, immunomodulatory, or differentiation pathways, this data explicitly de-risks the compound against NK1 interference, a key consideration when selecting among benzofuran-2-carboxamide analogs with unknown receptor promiscuity.
- [1] BindingDB. Binding Data for N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide against Tachykinin receptor 1. Accession: BDBM50382186. View Source
- [2] Barbieri, F., Martina, M.G., Giorgio, C., et al. (2024). Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. ChemMedChem, 19(20), e202400389. View Source
